![molecular formula C26H36N2S2 B300365 3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300365.png)
3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic derivative of pyridine, which possesses unique properties that make it suitable for use in scientific research.
Wirkmechanismus
The mechanism of action of ‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' is not fully understood. However, it is believed to function by inhibiting specific enzymes or receptors that are involved in the progression of various diseases. The compound has been shown to have a high affinity for certain targets, which allows it to exert its therapeutic effects.
Biochemical and Physiological Effects:
‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' has various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' in lab experiments has several advantages. The compound is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' in scientific research. One potential area of investigation is the development of new therapeutic agents based on the compound's structure. Another direction is the study of the compound's mechanism of action, which could provide insights into its therapeutic potential. Additionally, the compound's use in imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), is an area of active research.
Conclusion:
In conclusion, ‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' is a promising compound that has various applications in scientific research. Its unique properties make it suitable for use in drug discovery and other fields. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of ‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' involves the reaction of 1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine with an appropriate reagent. The reaction proceeds under controlled conditions to yield the desired product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
‘3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}' has various applications in scientific research. One of the primary uses of this compound is in the field of drug discovery. It has been found to possess potential therapeutic properties against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials.
Eigenschaften
Produktname |
3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine} |
---|---|
Molekularformel |
C26H36N2S2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
1-propan-2-ylsulfanyl-3-(1-propan-2-ylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C26H36N2S2/c1-17(2)29-25-21-13-9-5-7-11-19(21)15-23(27-25)24-16-20-12-8-6-10-14-22(20)26(28-24)30-18(3)4/h15-18H,5-14H2,1-4H3 |
InChI-Schlüssel |
VTEFUNIRFGFUGB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC(C)C |
Kanonische SMILES |
CC(C)SC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.